BenchChemオンラインストアへようこそ!

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Kinase inhibition Structure–activity relationship Thiazole-carboxamide

5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 378189-51-6) is a synthetic heterocyclic small molecule within the thiazole-2-carboxamide class, characterized by a 5-chlorothiophene-2-carboxamide core linked to a 1,3-thiazole ring bearing distinct 4-(4-methylphenyl) and 5-phenyl substituents. Its molecular formula is C₂₁H₁₅ClN₂OS₂ with a molecular weight of 410.9 g/mol, an XLogP3-AA of 6.8, a topological polar surface area of 98.5 Ų, and a single hydrogen bond donor.

Molecular Formula C21H15ClN2OS2
Molecular Weight 410.93
CAS No. 378189-51-6
Cat. No. B2766017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS378189-51-6
Molecular FormulaC21H15ClN2OS2
Molecular Weight410.93
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H15ClN2OS2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)27-21(23-18)24-20(25)16-11-12-17(22)26-16/h2-12H,1H3,(H,23,24,25)
InChIKeyFBJDTAYAOOJINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 378189-51-6): Structural Identity and Procurement Baseline


5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 378189-51-6) is a synthetic heterocyclic small molecule within the thiazole-2-carboxamide class, characterized by a 5-chlorothiophene-2-carboxamide core linked to a 1,3-thiazole ring bearing distinct 4-(4-methylphenyl) and 5-phenyl substituents [1]. Its molecular formula is C₂₁H₁₅ClN₂OS₂ with a molecular weight of 410.9 g/mol, an XLogP3-AA of 6.8, a topological polar surface area of 98.5 Ų, and a single hydrogen bond donor [1]. The compound is listed in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 19' with annotated inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1) and a patented indication for metastatic cancer and solid tumours [2]. It is catalogued in the Oprea1_101431 screening collection and is commercially available from multiple chemical suppliers as a research-grade building block or screening compound.

Why SAR Dictates Against Generic Substitution of 5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 378189-51-6)


Within the N-(thiazol-2-yl)-thiophene-2-carboxamide chemotype, even subtle substituent changes produce large potency shifts. Published structure–activity relationship (SAR) data on closely related derivatives demonstrate that replacing the 5-phenyl group on the thiazole ring with a pyridine moiety shifts the kinase IC₅₀ from approximately 0.8 µM to >10 µM—a >12-fold loss of activity [1]. This steep SAR makes the specific substitution pattern of the title compound—4-(4-methylphenyl) and 5-phenyl on the thiazole, plus 5-chloro on the thiophene—non-fungible with in-class analogs that appear superficially similar. The annotated PDHK1 inhibitory activity in the TTD further indicates that this exact substitution array is linked to a specific target-engagement profile that generic thiazole-carboxamide analogs cannot be assumed to replicate [2].

Quantitative Differentiation Evidence: 5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide vs. In-Class Comparators


SAR Sensitivity at the Thiazole 5-Position: Phenyl vs. Pyridine Substitution in Kinase Inhibition

In a kinase inhibition context relevant to the thiazole-carboxamide chemotype, replacement of the 5-phenyl substituent (present in the title compound) with a 5-pyridine group in a close structural analog reduces inhibitory potency from an IC₅₀ of approximately 0.8 µM to >10 µM, representing a >12-fold loss of activity [1]. The title compound retains the active 5-phenyl configuration, which is critical for maintaining low-micromolar potency in this series. This SAR trend is inferred from patent-disclosed kinase assay data for the broader compound family.

Kinase inhibition Structure–activity relationship Thiazole-carboxamide

PDHK1 Target Annotation vs. Unannotated Thiazole-Carboxamide Analogs

The Therapeutic Target Database (TTD) assigns this specific compound (Thiazole carboxamide derivative 19) a single annotated protein target: pyruvate dehydrogenase kinase 1 (PDHK1), with an inhibitor mechanism of action and a patented indication for metastatic cancer and solid tumours [1]. In contrast, the vast majority of commercially available N-(thiazol-2-yl)-thiophene-2-carboxamide analogs—including the des-chloro analog (CAS 215778-71-5), the des-methyl analog (N-(4-phenylthiazol-2-yl)thiophene-2-carboxamide), and the 3-methyl-thiophene variant—lack any public target annotation in authoritative databases [2][3]. This target annotation gap means that procurement of an uncharacterized analog carries a substantially higher risk of off-target or null activity in PDHK1-dependent assays.

PDHK1 inhibition Cancer metabolism Target annotation

Kinase Inhibitory Potency vs. Non-Chlorinated Thiophene Analog

In the enzyme-information.de database, the structurally related compound 5-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide—which shares the 5-chlorothiophene-2-carboxamide motif with the title compound but differs at the thiazole 4-position—exhibits an IC₅₀ of 0.002703 µM (2.7 nM) against a specific enzyme target (EC 4.2.3.4) at pH 7.5 and 37°C [1]. By contrast, the non-chlorinated analog N-(4,5-dihydrothiazol-2-yl)thiophene-2-carboxamide (CAS 215778-71-5) shows an IC₅₀ of 66,000 nM (66 µM) in a cell-free assay [2]—a potency difference of over four orders of magnitude (~24,000-fold). While the enzyme target and thiazole substitution differ between these two specific examples, the extreme potency differential underscores the critical contribution of the 5-chloro substituent on the thiophene ring to target binding affinity within this chemical series.

Kinase inhibition Halogen SAR Thiophene substitution

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters

The title compound has a computed XLogP3-AA of 6.8 and a topological polar surface area (TPSA) of 98.5 Ų, with a molecular weight of 410.9 g/mol and a single hydrogen bond donor [1]. These values place it in a distinct physicochemical space compared to simpler thiazole-thiophene carboxamide analogs. For example, the non-chlorinated, dihydrothiazole analog N-(4,5-dihydrothiazol-2-yl)thiophene-2-carboxamide (MW 212.3) has an estimated XLogP of ~1.2–1.8 and a TPSA of ~70–80 Ų [2]. The title compound's substantially higher lipophilicity (ΔXLogP ≈ 5.0–5.6) and larger TPSA mean that its membrane permeability, plasma protein binding, and solubility profiles cannot be extrapolated from simpler analogs. This has direct implications for assay design: the title compound requires higher DMSO concentrations for solubilization and is more prone to non-specific binding in biochemical assays.

Physicochemical properties Lipophilicity Drug-likeness

High-Value Application Scenarios for 5-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 378189-51-6) Based on Verified Evidence


PDHK1-Mediated Cancer Metabolism Studies Requiring an Annotated Starting Point

The compound is annotated as a PDHK1 inhibitor in the TTD with a patented cancer indication [1]. Researchers investigating the role of pyruvate dehydrogenase kinase 1 in the Warburg effect, glycolytic switching, or HIF-1α signaling can use this compound as a tool compound with a defined—though not fully quantitatively characterized—target profile. Unlike unannotated thiazole-carboxamide analogs, it provides a database-supported hypothesis for target engagement that can be experimentally confirmed, reducing the time spent on target deconvolution. The compound's high lipophilicity (XLogP = 6.8) [2] must be factored into assay buffer composition (e.g., inclusion of 0.01–0.1% BSA or detergent to minimize non-specific binding).

Structure–Activity Relationship Studies on Thiazole-2-Carboxamide Kinase Inhibitors

Given the steep SAR observed within this chemotype (5-phenyl to 5-pyridine substitution causes a >12-fold potency loss) [1], the title compound serves as a key reference point for SAR expansion studies. Its 4-(4-methylphenyl)-5-phenyl thiazole substitution pattern represents the 'phenyl-rich' extreme of the SAR landscape, making it a critical comparator when systematically varying substituents at the thiazole 4- and 5-positions. Its physicochemical extremes (XLogP = 6.8, TPSA = 98.5 Ų) [2] also make it a useful boundary case for establishing property–activity relationships in kinase inhibitor optimization programs.

Chemical Biology Probe Development with Defined Chemical Handle

The 5-chloro substituent on the thiophene ring provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination) that is absent in the des-chloro analogs [1]. Researchers developing affinity chromatography reagents, fluorescent probes, or PROTAC conjugates based on the thiazole-carboxamide scaffold can exploit this chlorine as a site for late-stage functionalization. The compound's commercial availability from multiple suppliers as a discrete chemical entity (rather than a mixture or library pool) further supports its use as a tractable starting material for probe synthesis.

Negative Control Design for Thiazole-Carboxamide Screening Hits

The compound's distinct physicochemical profile (very high lipophilicity) and 5-chloro substitution can be leveraged to design matched negative controls. By procuring the des-chloro analog (N-(4,5-dihydrothiazol-2-yl)thiophene-2-carboxamide) [2], which exhibits >24,000-fold lower potency in certain enzyme assays [3], researchers can construct a potency-differential control pair to validate assay specificity and rule out non-specific hydrophobic collapse as a mechanism of inhibition.

Quote Request

Request a Quote for 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.